molecular formula C24H19NO6S B2972789 [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114659-60-7

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No. B2972789
CAS RN: 1114659-60-7
M. Wt: 449.48
InChI Key: JGTPTKUSXSHBQL-UHFFFAOYSA-N
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Description

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H19NO6S and its molecular weight is 449.48. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

Studies on compounds structurally related to the one mentioned have highlighted their potential in exhibiting significant antioxidant properties. For instance, synthesis and investigation of derivatives from reactions like bromination and demethylation have revealed these compounds as potent antioxidants. Their effectiveness was measured against several standards, indicating their potential utility in combating oxidative stress-related damages (Çetinkaya et al., 2012).

Photoinitiation and Polymerization

Research into certain dioxinone and benzodioxole derivatives has uncovered their application in photoinitiated polymerization processes. These compounds act as caged photoinitiators, releasing active species upon UV irradiation that can initiate polymerization of monomers. This opens avenues for their use in material sciences, particularly in developing new polymers with unique properties (Kumbaraci et al., 2012).

Synthesis of Benzoxazines and Xanthones

Electrochemical synthesis methods using related starting materials have led to the creation of novel 8-amino-1,4-benzoxazine derivatives. These compounds, prepared via a one-pot synthesis without isolating intermediates, demonstrate the versatility and efficiency of electrochemical methods in organic synthesis (Largeron & Fleury, 1998). Similarly, ceric ammonium nitrate-mediated oxidations have facilitated the synthesis of xanthones, highlighting the potential of oxidative strategies in constructing complex organic frameworks (Johnson et al., 2010).

Anticancer Activity

Compounds with related structural motifs have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Notably, certain benzophenones demonstrated significant activity, shedding light on the potential therapeutic applications of these molecules in cancer treatment (Chang et al., 2014).

Antimicrobial Activity

New pyridine derivatives synthesized from amino substituted benzothiazoles and chloropyridine-carboxylic acid have shown variable and modest antimicrobial activity against a range of bacterial and fungal strains. This indicates the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of the enzymes, leading to changes in the biochemical processes they are involved in.

Biochemical Pathways

The inhibition of cholinesterase and lipoxygenase enzymes affects several biochemical pathways. For instance, the inhibition of cholinesterase can lead to an increase in acetylcholine, a neurotransmitter, in the synaptic cleft. This can enhance nerve impulse transmission. On the other hand, the inhibition of lipoxygenase can reduce the production of leukotrienes, which are involved in inflammatory responses .

Pharmacokinetics

It is known that sulfonamides, a class of compounds to which this molecule belongs, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in the levels of certain biochemicals due to the inhibition of target enzymes. For instance, the inhibition of cholinesterase can lead to enhanced nerve impulse transmission due to increased acetylcholine levels. Similarly, the inhibition of lipoxygenase can lead to reduced inflammation due to decreased leukotriene production .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. For instance, certain conditions may favor the binding of the compound to its target enzymes, enhancing its inhibitory effect . .

properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6S/c1-29-18-9-6-16(7-10-18)24(26)23-15-25(19-4-2-3-5-22(19)32(23,27)28)17-8-11-20-21(14-17)31-13-12-30-20/h2-11,14-15H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTPTKUSXSHBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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